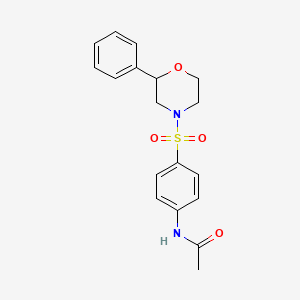

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and an acetamide moiety

Mechanism of Action

Target of Action

The primary target of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, the compound can exert antimicrobial and antitumor activities .

Mode of Action

This compound: interacts with DHFR by binding to its active sites . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of nucleotides and halting DNA replication .

Biochemical Pathways

The inhibition of DHFR by This compound affects the folate pathway, which is essential for the synthesis of nucleotides . The downstream effects include the disruption of DNA replication, leading to cell cycle arrest and potential cell death .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the disruption of DNA replication due to the inhibition of DHFR . This can lead to cell cycle arrest and potentially, cell death . These effects underlie the compound’s antimicrobial and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2-phenylmorpholine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfonyl chlorides and base catalysts such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous conditions.

Substitution: Amines, thiols, and other nucleophiles in the presence of base catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

Medicine: Explored for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide

- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide stands out due to the presence of the 2-phenylmorpholine moiety, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity to certain enzyme targets, making it a more potent inhibitor compared to similar compounds. Additionally, the combination of the sulfonyl and acetamide groups provides a versatile platform for further chemical modifications, allowing for the development of a wide range of derivatives with tailored biological activities.

Biological Activity

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. The morpholino moiety enhances solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with specific enzymes, potentially inhibiting their activity and leading to downstream effects in cellular pathways.

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell death. For instance, studies on related phenylacetamides demonstrated significant antibacterial activity by compromising cell integrity .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways, such as the JAK/STAT pathway, which is crucial in many malignancies .

Antimicrobial Activity

Research has shown that this compound exhibits promising antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains, with a minimum effective concentration (EC50) significantly lower than that of established antibiotics.

| Compound | Bacterial Strain | EC50 (µM) |

|---|---|---|

| This compound | Xanthomonas oryzae | 156.7 |

| Control (Bismerthiazol) | Xanthomonas oryzae | 230.5 |

| Control (Thiodiazole Copper) | Xanthomonas oryzae | 545.2 |

Table 1: Antimicrobial activity comparison

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. The compound has been tested against several cancer cell lines, demonstrating an ability to inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 8.3 | JAK/STAT pathway inhibition |

| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |

Table 2: Anticancer activity results

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Xanthomonas species revealed that the compound caused significant membrane disruption at concentrations above its EC50, leading to bacterial cell lysis as observed through scanning electron microscopy (SEM) .

- Cancer Cell Studies : In a series of experiments involving MCF-7 and HeLa cells, treatment with the compound resulted in increased levels of apoptotic markers such as caspase activation and PARP cleavage, confirming its potential as an anticancer agent .

Properties

IUPAC Name |

N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-14(21)19-16-7-9-17(10-8-16)25(22,23)20-11-12-24-18(13-20)15-5-3-2-4-6-15/h2-10,18H,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVCRFQYYABGKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.